molecular formula C15H19N3O3 B1595035 Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- CAS No. 28505-89-7

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-

Cat. No. B1595035
CAS RN: 28505-89-7
M. Wt: 289.33 g/mol
InChI Key: LLFYBLBUVUYAQU-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound may also induce cell death in cancer cells.

Biochemical And Physiological Effects

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been found to induce cell death in cancer cells. Furthermore, this compound has been found to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- has several advantages and limitations for laboratory experiments. One of the advantages of this compound is its potential anticancer properties, which make it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory properties, which make it a potential candidate for research on inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are several future directions for research on Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-. One of the future directions is to explore the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential applications of this compound in the treatment of cancer and inflammatory diseases. Furthermore, future research should focus on improving the solubility of this compound in water to make it more suitable for use in laboratory experiments.

Scientific Research Applications

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- has potential applications in various fields of scientific research. This compound has been studied extensively for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-[3-acetamido-N-(2-cyanoethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-12(19)17-14-5-3-6-15(11-14)18(8-4-7-16)9-10-21-13(2)20/h3,5-6,11H,4,8-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFYBLBUVUYAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067393
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-

CAS RN

28505-89-7
Record name N-[3-[[2-(Acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28505-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028505897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-acetamidophenyl)(2-cyanoethyl)amino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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